molecular formula C7H14O2 B142500 (+)-tert-Butyl glycidyl ether CAS No. 130232-97-2

(+)-tert-Butyl glycidyl ether

Cat. No. B142500
M. Wt: 130.18 g/mol
InChI Key: SFJRUJUEMVAZLM-LURJTMIESA-N
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Description

(+)-tert-Butyl glycidyl ether is a compound that can be derived from the etherification of glycerol with tert-butyl alcohol (TBA). This process is of interest due to its potential application in creating oxygenated additives for diesel fuels, which can improve combustion efficiency and reduce emissions .

Synthesis Analysis

The synthesis of (+)-tert-Butyl glycidyl ether involves the etherification of glycerol with tert-butyl alcohol. This reaction is typically catalyzed by solid acid catalysts. Optimization of this process has been studied, with the objective of maximizing the production of glycerol mono-buthoxy ethers (GMBEs) and glycerol di-buthoxy ethers (GDBEs), which are precursors to (+)-tert-Butyl glycidyl ether . The reaction temperature, catalyst loading, and solvent loading are critical parameters that have been optimized using a global optimizer and additional experiments to reach the global optimum .

Molecular Structure Analysis

While the specific molecular structure analysis of (+)-tert-Butyl glycidyl ether is not detailed in the provided papers, the protection of hydroxyl groups as tert-butyldimethylsilyl derivatives is discussed in the context of chemical synthesis. These derivatives are stable under various conditions and can be easily removed when necessary, which is relevant to the synthesis of complex molecules like prostaglandins .

Chemical Reactions Analysis

The etherification reaction of glycerol with tert-butyl alcohol proceeds via a consecutive path, with the surface reaction between adsorbed glycerol and protonated tert-butanol being the rate-determining step. Steric hindrance and the presence of water can hinder the formation of tri-substituted ethers, making water removal a necessary step for the formation of higher ethers . Additionally, the catalytic etherification process has been studied using kinetic models to describe the performance of the reaction, taking into account the formation of monoethers, diethers, and by-products like isobutylene .

Physical and Chemical Properties Analysis

The physical and chemical properties of (+)-tert-Butyl glycidyl ether are not explicitly discussed in the provided papers. However, the stability of related ether compounds in water or alcohol bases, as well as their resistance to hydrogenolysis and mild chemical reduction, suggests that (+)-tert-Butyl glycidyl ether may share similar properties . The optimization of the synthesis process also implies that the physical properties of the reactants and products are taken into consideration to achieve the desired outcome .

Scientific Research Applications

1. Thermoresponsive Poly(glycidyl ether) Brush Coatings on Tissue Culture Substrates

  • Application Summary : Thermoresponsive poly(glycidyl ether) brushes can be grafted to applied tissue culture substrates and used for the fabrication of primary human cell sheets . These coatings are of great utility in tissue engineering applications due to their considerable cell compatibility .
  • Methods of Application : The self-assembly of such brushes is achieved via the directed physical adsorption and subsequent UV immobilization of block copolymers equipped with a short, photo-reactive benzophenone-based anchor block .
  • Results or Outcomes : The temperature-dependent switchability of the brush coatings is not only dependent on the cloud point temperature of the block copolymers, but also markedly governed by the hydrophobicity of the surface-bound benzophenone anchor and the subjacent substrate material .

2. Enantioselective Hydrolysis of Styrene Oxide and Benzyl Glycidyl Ether

  • Application Summary : Enantiopure epoxides are versatile synthetic intermediates for producing optically active pharmaceuticals . A variant of the epoxide hydrolase (vEH-Am) gene from a marine microorganism Agromyces mediolanus was synthesized and expressed in Escherichia coli .
  • Methods of Application : The purified vEH-Am exhibited high enantioselectivity towards styrene oxide (SO) and benzyl glycidyl ether (BGE) .

3. Diol Glycidyl Ether-Bridged Cyclens

  • Application Summary : Diol glycidyl ether-bridged cyclens are used in gene delivery . These cyclens are synthesized from various diols, 1,7-diprotected cyclen, and epichlorohydrin .
  • Methods of Application : The molecular weights of the polymers are measured by GPC with good polydispersity .
  • Results or Outcomes : The cyclens show good DNA-binding ability. They could retard plasmid DNA (pDNA) at an N/P ratio of 4–6 and form polyplexes with sizes around 100–250 nm from an N/P ratio of 10 to 60 and relatively low zeta-potential values (5–22 mV) .

4. Reactive Epoxy Diluents

  • Application Summary : Reactive diluents such as butyl glycidyl ether, ethylhexyl glycidyl ether, etc. are used in epoxy formulations to reduce viscosity and reduce or eliminate the need for solvents or other volatile organic compounds .
  • Methods of Application : These diluents are mixed into epoxy formulations .
  • Results or Outcomes : The use of these diluents results in reduced viscosity of the epoxy formulations .

5. Modification of Biopolymers

  • Application Summary : Modification of starch or cellulose ethers (particularly HEC) with alkyl glycidyl ethers can provide disruption of hydrogen bonding and introduce a hydrophobic group . Such modified starches find use as rheology modifiers in personal care applications, like shampoos and conditioners .
  • Methods of Application : The modification is achieved by reacting the biopolymers with alkyl glycidyl ethers .
  • Results or Outcomes : The modified biopolymers exhibit improved rheological properties, making them suitable for use in personal care applications .

6. Impact of Butyl Glycidyl Ether Comonomer on Poly(glycerol–succinate) Architecture

  • Application Summary : Butyl glycidyl ether is used as a comonomer in the synthesis of poly(glycerol–succinate) for the design of multifunctional hyperbranched polymers .
  • Methods of Application : The polymerization process involves the introduction of an epoxidized functional agent during the polyesterification between the glycerol and succinic acid .
  • Results or Outcomes : The resulting hyperbranched polymers exhibit a temperature of glass transition (Tg) of -16.1 °C, which is lower than that of poly(glycerol–succinate) without the butyl glycidyl ether comonomer .

Safety And Hazards

The hazard classifications for “(+)-tert-Butyl glycidyl ether” are Acute Tox. 4 Oral, Eye Irrit. 2, Flam. Liq. 3, and Skin Sens. 1 . The precautionary statements include P210, P280, P301 + P312 + P330, P302 + P352, and P305 + P351 + P338 .

Future Directions

The etherification of glycerol with 1-butene involves a series of equilibrium reactions to produce mono-ethers, di-ethers, and tri-ethers . The solvent-free glycerol etherification approach may have several advantages over the other conventional methods . Therefore, further studies on base-catalyzed glycerol etherification that employs a solvent-free reaction route may reveal a method for improving the conversion, selectivity, and yield of reaction products .

properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxymethyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-7(2,3)9-5-6-4-8-6/h6H,4-5H2,1-3H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFJRUJUEMVAZLM-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC[C@@H]1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601267350
Record name (2S)-2-[(1,1-Dimethylethoxy)methyl]oxirane
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Molecular Weight

130.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+)-tert-Butyl glycidyl ether

CAS RN

130232-97-2
Record name (2S)-2-[(1,1-Dimethylethoxy)methyl]oxirane
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl glycidyl ether, (+)-
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Record name (2S)-2-[(1,1-Dimethylethoxy)methyl]oxirane
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Record name Oxirane, 2-[(1,1-dimethylethoxy)methyl]-, (2S)
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Record name TERT-BUTYL GLYCIDYL ETHER, (+)-
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Following the procedure of Example 14, 3-tert-butoxy-1-chloro-2-propyl 2-chloroethyl carbonate (from the reaction of 3-tert-butoxy-1-chloro-2-propanol with 2-chloroethyl chloroformate) is heated in the presence of tetrabutylphosphonium bromide to produce tert-butyl glycidyl ether and ethylene dichloride as the principal reaction products.
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Synthesis routes and methods II

Procedure details

In a 500 ml round bottomed flask equipped with thermometer and a magnetic stirrer and an ice bath 6.04 g (1R,2R)-(−)-1,2-cyclohexanediamino-N,N′-bis-(3,5-di-t-butylsalicylidene) cobalt (II) (10 mmol; Strem Chemicals) and 260.38 g rac tert-butyl glycidyl ether (2000 mmol) and 2.40 g acetic acid (40 mmol) and 20 ml THF (tetrahydrofurane) were cooled under stirring to 0° C. and 19.82 g deionized water (1100 mmol) were added all at once. The dark red reaction mixture was stirred under an air atmosphere for 0.5 h at 0° C. and for 23 h at RT. Vacuum distillation over a column filled with “Fenske” glass rings (20×2 cm column; “Fenske” glass rings Ø≅4 mm) afforded 113.2 g (43.5%) (S)-tert-butyl glycidyl ether (S)-1 as colorless liquid, b.p. 84-86° C./100 mbar.
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2.4 g
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
344
Citations
G Kapiti, H Keul, M Möller - Polymer Chemistry, 2016 - pubs.rsc.org
… Anionic ring opening copolymerization of ethylene carbonate (EC) and tert-butyl glycidyl ether (TBGE) with CsOH as an initiator using a mono-mode microwave reactor results in poly(…
Number of citations: 5 pubs.rsc.org
S Pappuru, D Chakraborty, V Ramkumar, DK Chand - Polymer, 2017 - Elsevier
… Ring-opening polymerization (ROP) of maleic anhydride (MA) or L-Lactide (L-LA) with tert-butyl glycidyl ether (tBGE) were carried out in the presence of Ti and Zr complexes of …
Number of citations: 18 www.sciencedirect.com
M Erberich, H Keul, M Möller - Macromolecules, 2007 - ACS Publications
… Anionic ring-opening polymerization and copolymerization of allyl glycidyl ether (AGE), tert-butyl glycidyl ether (tBuGE), and ethoxyethyl glycidyl ether (EEGE) was performed using …
Number of citations: 115 pubs.acs.org
EJ Vandenberg - Journal of Polymer Science: Polymer …, 1985 - Wiley Online Library
… Preliminary studies on the related base polymerization of tert-butyl glycidyl ether (TBGE) … Tert-butyl glycidyl ether from Dow Chemical was dried with molecular sieves and distilled to …
Number of citations: 164 onlinelibrary.wiley.com
M Backes, L Messager, A Mourran, H Keul… - …, 2010 - ACS Publications
… Most suitable and frequently used protection groups for glycidol are tertiary butyl ether groups as in tert-butyl glycidyl ether (tBuGE) or acetal protection groups as in ethoxy ethyl glycidyl …
Number of citations: 32 pubs.acs.org
M Libera, P Formanek, L Schellkopf… - Journal of Polymer …, 2014 - Wiley Online Library
… tert-Butyl-glycidyl ether was used to obtain the hydrophobic blocks and EGE with subsequent hydrolysis to form the outer hydrophilic PG blocks with a defined number of hydroxyl groups…
Number of citations: 11 onlinelibrary.wiley.com
M Kotik, J Brichac, P Kyslík - Journal of biotechnology, 2005 - Elsevier
… hydrolases active towards tert-butyl glycidyl ether, benzyl … preferentially hydrolyses (S)-tert-butyl glycidyl ether to (S)-3-… (R)-tert-Butyl glycidyl ether with an enantiomeric excess (ee) …
Number of citations: 53 www.sciencedirect.com
T Isono, S Asai, Y Satoh, T Takaoka, K Tajima… - …, 2015 - ACS Publications
The combination of t-Bu-P 4 and alcohol was found to be an excellent catalytic system for the controlled/living ring-opening polymerization (ROP) of N,N-disubstituted glycidylamine …
Number of citations: 44 pubs.acs.org
AM Al-Lal, JE García-González, A Llamas, A Monjas… - Fuel, 2012 - Elsevier
… Once the temperature was reached and the potash lenses were dissolved, tert-butyl glycidyl ether 2 (0.1 mol, 13.0 g) was added dropwise during 1 h period. The mixture was kept …
Number of citations: 25 www.sciencedirect.com
M Gervais, AL Brocas, G Cendejas, A Deffieux… - …, 2010 - ACS Publications
… monomers, ethoxyethyl glycidyl ether and tert-butyl glycidyl ether, using a system composed … Linear poly(ethoxyethyl glycidyl ether) and poly(tert-butyl glycidyl ether), with narrow chain …
Number of citations: 127 pubs.acs.org

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